molecular formula C10H8FN B1589879 5-Fluoro-8-methylquinoline CAS No. 88474-18-4

5-Fluoro-8-methylquinoline

Cat. No. B1589879
CAS RN: 88474-18-4
M. Wt: 161.18 g/mol
InChI Key: XEJHEHMTWJYXGE-UHFFFAOYSA-N
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Description

5-Fluoro-8-methylquinoline is a chemical compound with the CAS Number: 88474-18-4 . It has a molecular weight of 161.18 .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 5-Fluoro-8-methylquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The IUPAC name for 5-Fluoro-8-methylquinoline is the same as its common name . The InChI code for this compound is 1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 .


Chemical Reactions Analysis

Fluorinated quinolines, such as 5-Fluoro-8-methylquinoline, have been studied extensively in the literature over the past 10-15 years . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .

Scientific Research Applications

Fluorinated Quinolines: Synthesis, Properties, and Applications

  • Summary of Application : Fluorinated quinolines are a class of compounds that have a wide range of applications. They are used in the synthesis of various pharmaceuticals due to their remarkable biological activity . For example, the quinoline skeleton has been used as a basic structure for the search of synthetic antimalarial drugs .
  • Methods of Application/Experimental Procedures : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .
  • Results/Outcomes : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties . A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

Fluorinated Quinolines: Additional Applications

  • Summary of Application : A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the exact application. For example, in agriculture, these compounds might be used as pesticides or fungicides. In liquid crystal technology, they might be used in the manufacture of displays .
  • Results/Outcomes : The outcomes would also depend on the exact application. In agriculture, the desired outcome might be the effective control of pests or diseases. In liquid crystal technology, the desired outcome might be improved display performance .

Fluorinated Quinolines: Additional Applications

  • Summary of Application : A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the exact application. For example, in agriculture, these compounds might be used as pesticides or fungicides. In liquid crystal technology, they might be used in the manufacture of displays .
  • Results/Outcomes : The outcomes would also depend on the exact application. In agriculture, the desired outcome might be the effective control of pests or diseases. In liquid crystal technology, the desired outcome might be improved display performance .

Future Directions

Fluorinated quinolines, such as 5-Fluoro-8-methylquinoline, have found application in agriculture, and also as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

properties

IUPAC Name

5-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJHEHMTWJYXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479451
Record name 5-fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-8-methylquinoline

CAS RN

88474-18-4
Record name 5-fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Zhang, E Khaskin, NP Anderson, PY Zavalij… - scholar.archive.org
… Oxidation of 5-fluoro-8-methylquinoline with O2 catalyzed by Pd(acac)2 - H2hpda In a 25 mL Schlenk flask 5-fluoro-8-methylquinoline (1mmol), Pd(acac)2 (0.05mmol) and ligand (0.05…
Number of citations: 0 scholar.archive.org
AI Tochilkin, IN Gracheva, IR Kovel'man… - Chemistry of …, 1983 - Springer
… 5-Fluoro-8-methylquinoline was synthesized from 5-amino-8-methylquinoline. 5-Chloro-, 5-bromo-, and 5-fluoro-8-methylquinoline were converted to the corresponding 5-halo-8-(…
Number of citations: 5 link.springer.com
TG Nikolaeva, PV Reshetov, AP Kriven'ko… - Chemistry of …, 1983 - Springer
… 5-Fluoro-8-methylquinoline was synthesized from 5-amino-8-methylquinoline. 5-Chloro-, 5-bromo-, and 5-fluoro-8-methylquinoline were converted to the corresponding 5-halo-8-(…
Number of citations: 1 link.springer.com
P Evans, P Hogg, R Grigg, M Nurnabi, J Hinsley… - Tetrahedron, 2005 - Elsevier
… A standard nitration was carried out to give 5-nitro-8-methylquinoline (1a), which was converted to 5-fluoro-8-methylquinoline (1b) via the corresponding diazonium salt (Scheme 1). …
Number of citations: 60 www.sciencedirect.com
KB McMurtrey - 2014 - deepblue.lib.umich.edu
C−H bonds are abundant in organic molecules and have great potential to be utilized as starting materials for the functionalization of many pharmaceuticals and natural products. With …
Number of citations: 3 deepblue.lib.umich.edu
N Ko, J Min, J Moon, NF Ismail, K Moon… - The Journal of …, 2022 - ACS Publications
The site-selective incorporation of a trifluoromethyl group into biologically active molecules and pharmaceuticals has emerged as a central topic in medicinal chemistry and drug …
Number of citations: 2 pubs.acs.org
KL Hull - 2009 - deepblue.lib.umich.edu
The ability to selectively functionalize complex molecules is an ongoing challenge to chemists; the use of transition-metal catalysts can allow for the direct transformation of C–H bonds …
Number of citations: 0 deepblue.lib.umich.edu
RD Chambers, D Holling, G Sandford… - Journal of fluorine …, 2004 - Elsevier
… 26%) which contained 5-fluoro-8-methylquinoline 12a (68%) and 8-fluoro-8-methyl-8-… ether: hexane (4:1) as elutant, gave 5-fluoro-8-methylquinoline 12a as a colourless oil; δ H 2.74 (3 …
Number of citations: 70 www.sciencedirect.com
AN Vedernikov - Chemical communications, 2009 - pubs.rsc.org
… Volumetric measurements show that about 0.6 mol of O 2 is consumed per mole of the 5-fluoro-8-methylquinoline-derived metallacycle 49 accounting for some (10%) substrate over-…
Number of citations: 50 pubs.rsc.org
KL Hull - 2009 - search.proquest.com
The ability to selectively functionalize complex molecules is an ongoing challenge to chemists; the use of transition-metal catalysts can allow for the direct transformation of C–H bonds …
Number of citations: 1 search.proquest.com

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